molecular formula C8H11NOS B15272909 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one

Cat. No.: B15272909
M. Wt: 169.25 g/mol
InChI Key: CFDGLPGGSQFBPC-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one typically involves the reaction of 4-methyl-1,3-thiazole with appropriate alkylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate to facilitate the alkylation reaction. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent due to its ability to modulate specific biochemical pathways.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its effectiveness in targeting specific pests.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-aminothiazole: Another thiazole derivative with antimicrobial properties.

    2-Amino-4-methylthiazole: Known for its use in the synthesis of pharmaceuticals.

    4-Methyl-2-thiazolylamine: Utilized in the development of agrochemicals.

Uniqueness

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-one

InChI

InChI=1S/C8H11NOS/c1-5(2)7(10)8-9-6(3)4-11-8/h4-5H,1-3H3

InChI Key

CFDGLPGGSQFBPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=O)C(C)C

Origin of Product

United States

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